molecular formula C16H25ClN4 B13993455 6-Chloro-9-undecyl-9H-purine CAS No. 68180-16-5

6-Chloro-9-undecyl-9H-purine

Cat. No.: B13993455
CAS No.: 68180-16-5
M. Wt: 308.8 g/mol
InChI Key: QBUJJMULVCROGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-undecyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-undecyl-9H-purine typically involves the alkylation of 6-chloropurine with an undecyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-undecyl-9H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups at the 6-position.

    Oxidation and Reduction: Compounds with altered oxidation states and functional groups.

    Hydrolysis: Products with cleaved bonds and new functional groups.

Scientific Research Applications

6-Chloro-9-undecyl-9H-purine has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing other purine derivatives and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-9-undecyl-9H-purine involves its interaction with molecular targets and pathways in biological systems. The chloro group at the 6-position and the undecyl group at the 9-position influence its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A precursor in the synthesis of 6-Chloro-9-undecyl-9H-purine, known for its antitumor activity.

    9-Alkylpurines: Compounds with different alkyl groups at the 9-position, used in various chemical and biological studies.

    6-Mercaptopurine: A purine derivative with a thiol group at the 6-position, used as a chemotherapy agent.

Uniqueness

This compound is unique due to the presence of both a chloro group at the 6-position and an undecyl group at the 9-position

Properties

CAS No.

68180-16-5

Molecular Formula

C16H25ClN4

Molecular Weight

308.8 g/mol

IUPAC Name

6-chloro-9-undecylpurine

InChI

InChI=1S/C16H25ClN4/c1-2-3-4-5-6-7-8-9-10-11-21-13-20-14-15(17)18-12-19-16(14)21/h12-13H,2-11H2,1H3

InChI Key

QBUJJMULVCROGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.